methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and an ester functional group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate typically involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ester group. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of pesticides and herbicides, where its chemical properties contribute to the effectiveness of these products.
Mechanism of Action
The mechanism of action of methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chloropyridin-3-yl)-3-oxopropanoate: Similar structure but with only one chlorine atom.
Ethyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(4,6-dichloropyridin-3-yl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of an oxo group.
Uniqueness
Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
2228740-72-3 |
---|---|
Molecular Formula |
C9H7Cl2NO3 |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H7Cl2NO3/c1-15-9(14)3-7(13)5-4-12-8(11)2-6(5)10/h2,4H,3H2,1H3 |
InChI Key |
SFEHETKKBUVWCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CN=C(C=C1Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.